molecular formula C13H14ClN3O2S2 B2567864 5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide CAS No. 1795458-54-6

5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide

Cat. No. B2567864
CAS RN: 1795458-54-6
M. Wt: 343.84
InChI Key: AMUKKYBQKHVSFN-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of this compound involves the use of different cyclic or acyclic precursors . The pyrrolidine ring is constructed from these precursors under certain reaction conditions. The ring can also be functionalized using preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure also includes a thiophene-2-carboxamide group . The average weight of the molecule is 474.936 and the monoisotopic weight is 474.092867128 .


Chemical Reactions Analysis

The chemical reactions involving this compound are influenced by the pyrrolidine ring and its derivatives . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and solubility in DMSO of ≥ 100 mg/mL (187.41 mM). It is insoluble in water .

Scientific Research Applications

Isoform-Selective Inhibition

The compound showcases significant differences in inhibitory properties against carbonic anhydrase isoforms due to a single atom difference in its structure. This property was elucidated through X-ray crystallography, highlighting its potential as a selective inhibitor for tumor-associated carbonic anhydrase isoforms IX and XII, which is crucial for the development of targeted cancer therapies (Bozdağ et al., 2014).

Antitumor and Antibacterial Activity

A novel series of compounds, including variants of the specified chemical, were synthesized and showed significant in vitro activity against various cancer cell lines and bacterial strains. This highlights its utility in the development of new antitumor and antibacterial agents (Hafez et al., 2017).

Catalytic Efficiency in Cyclisations

The compound has been studied for its role as a terminator in cationic cyclisations, showcasing its potential in the synthesis of complex polycyclic systems. This highlights its utility in organic synthesis and the development of new synthetic methodologies (Haskins & Knight, 2002).

Mass Spectrometric Analysis

Studies involving mass spectrometric analysis of novel sulfonamides, including compounds similar to the specified chemical, have emphasized the importance of traditional mass spectrometric methods in confirming the structures of complex organic compounds (Haskins et al., 2004).

Corrosion Inhibition

Research has shown that sulfonamide derivatives can act as efficient inhibitors for metal corrosion, particularly in acidic mediums. This opens up applications in materials science, especially in the protection of metals and alloys in industrial settings (Sappani & Karthikeyan, 2014).

Catalysis in Organic Synthesis

The synthesis of pyrazolo[3,4-b]pyridine derivatives using sulfonamide-based catalysts underlines the importance of such compounds in facilitating complex organic reactions, contributing to the field of catalytic synthesis (Zhang et al., 2016).

properties

IUPAC Name

5-chloro-N-(1-pyridin-2-ylpyrrolidin-3-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S2/c14-11-4-5-13(20-11)21(18,19)16-10-6-8-17(9-10)12-3-1-2-7-15-12/h1-5,7,10,16H,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUKKYBQKHVSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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